5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is a chemical compound known for its unique structural features and significant applications in various fields. The presence of trifluoromethoxy and trifluoromethyl groups in its structure imparts distinct chemical properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation reaction, which has seen recent advancements with the development of new reagents . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the successful incorporation of these groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced trifluoromethoxylation reagents has facilitated the industrial synthesis of such compounds, making them more accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different phenolic compounds.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Catalysts like palladium and nickel are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical processes. These interactions can lead to changes in cellular functions, making the compound valuable in both therapeutic and industrial applications.
Comparison with Similar Compounds
- 4-Trifluoromethoxyphenyl derivatives
- 3-Trifluoromethylphenol derivatives
- Trifluoromethyl ethers
Comparison: Compared to similar compounds, 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol stands out due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups. This dual substitution imparts unique chemical properties, such as increased stability and lipophilicity, which are not commonly found in other compounds . These features make it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-5-9(6-11(21)7-10)8-1-3-12(4-2-8)22-14(18,19)20/h1-7,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLJBFLNQSWKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686736 |
Source
|
Record name | 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261576-46-8 |
Source
|
Record name | 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.